D-Tagatose 6-phosphate lithium salt

Description

Properties

Molecular Formula |

C6H11Li2O9P |

|---|---|

Molecular Weight |

272.1 g/mol |

IUPAC Name |

dilithium;[(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate |

InChI |

InChI=1S/C6H13O9P.2Li/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;/q;2*+1/p-2/t4-,5-,6+;;/m1../s1 |

InChI Key |

RQPNOSHLUSBRBK-SYDFPMGNSA-L |

Isomeric SMILES |

[Li+].[Li+].C([C@H]([C@@H]([C@@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-] |

Canonical SMILES |

[Li+].[Li+].C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The D-Tagatose 6-Phosphate Pathway in Staphylococcus aureus: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Staphylococcus aureus is a formidable human pathogen, notorious for its adaptability and increasing resistance to conventional antibiotics. Its metabolic flexibility is a key contributor to its success as a pathogen. Central to its carbohydrate metabolism is the D-Tagatose 6-Phosphate (T6P) pathway, the primary route for the catabolism of lactose and D-galactose. Unlike the well-characterized Leloir pathway, the T6P pathway presents a unique metabolic signature in S. aureus, making it a compelling area of study for understanding staphylococcal physiology and for the development of novel antimicrobial strategies. This technical guide provides an in-depth exploration of the T6P pathway in S. aureus, detailing its biochemical steps, genetic regulation, physiological significance, and its potential as a therapeutic target. Furthermore, this guide offers detailed, field-proven experimental protocols to empower researchers in their investigation of this critical metabolic route.

Introduction: The Significance of the D-Tagatose 6-Phosphate Pathway in S. aureus

Staphylococcus aureus primarily utilizes the D-tagatose 6-phosphate pathway for the metabolism of D-galactose and the galactose moiety of lactose.[1] This pathway is of particular interest because its disruption leads to the intracellular accumulation of D-galactose 6-phosphate, which inhibits growth, highlighting its essentiality for survival in lactose-rich environments such as milk.[2][3] The enzymes of this pathway are encoded by the lac operon, a tightly regulated genetic system that ensures the efficient utilization of available carbohydrates.[4][5] A comprehensive understanding of this pathway is therefore crucial for deciphering the metabolic strategies that underpin S. aureus virulence and for identifying novel targets for antimicrobial intervention.

The Core Pathway: A Step-by-Step Enzymatic Journey

The D-Tagatose 6-Phosphate pathway comprises a three-step enzymatic cascade that converts D-galactose 6-phosphate into key glycolytic intermediates.

Step 1: Isomerization of D-Galactose 6-Phosphate

The pathway is initiated by the reversible isomerization of D-galactose 6-phosphate to D-tagatose 6-phosphate.[6] This reaction is catalyzed by D-galactose-6-phosphate isomerase . In S. aureus, this isomerase activity requires the expression of two genes, lacA and lacB.[2]

Step 2: Phosphorylation of D-Tagatose 6-Phosphate

The second step involves the ATP-dependent phosphorylation of D-tagatose 6-phosphate at the C1 position to yield D-tagatose 1,6-bisphosphate. This irreversible reaction is catalyzed by D-tagatose-6-phosphate kinase , encoded by the lacC gene.[7][8] This enzyme is a member of the pfkB subfamily of carbohydrate kinases and functions as a dimer.[1][9]

Step 3: Cleavage of D-Tagatose 1,6-Bisphosphate

The final step of the pathway is the cleavage of D-tagatose 1,6-bisphosphate into two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (G3P).[3] This aldol cleavage is catalyzed by D-tagatose-1,6-diphosphate aldolase , the product of the lacD gene.[2] These products can then directly enter the glycolytic pathway to generate ATP and biomass precursors.

Diagram of the D-Tagatose 6-Phosphate Pathway

Caption: The D-Tagatose 6-Phosphate Pathway in S. aureus.

Genetic Organization and Regulation: The lac Operon

The genes encoding the enzymes of the D-Tagatose 6-Phosphate pathway (lacA, lacB, lacC, and lacD) are organized within the lac operon.[4][5] This operon also includes genes responsible for lactose transport and initial processing (lacF, lacE, and lacG).[10] The entire operon is subject to sophisticated regulatory control to ensure that the pathway is only active when lactose or galactose are the preferred carbon sources.

Induction by Galactose 6-Phosphate

The true inducer of the lac operon is not lactose itself, but rather D-galactose 6-phosphate.[4] When galactose is available, it is transported into the cell and phosphorylated to D-galactose 6-phosphate, which then triggers the transcription of the lac operon.

Repression by LacR

In the absence of an inducer, the lac operon is kept in a repressed state by the LacR repressor protein.[4] LacR binds to the operator region of the operon, physically blocking transcription by RNA polymerase. When D-galactose 6-phosphate is present, it binds to LacR, causing a conformational change that prevents LacR from binding to the operator, thereby allowing transcription to proceed.

Catabolite Repression

Like many metabolic pathways for alternative carbon sources, the lac operon is subject to catabolite repression. In the presence of a preferred carbon source like glucose, the expression of the lac operon is suppressed, even if lactose or galactose are also present.[4] This ensures that the bacterium utilizes the most energy-efficient carbon source first.

Diagram of lac Operon Regulation

Caption: Regulation of the S. aureus lac operon.

The T6P Pathway as a Drug Target

The essentiality of the D-Tagatose 6-Phosphate pathway for S. aureus growth in the presence of galactose, coupled with its distinctness from mammalian metabolic pathways, makes it an attractive target for the development of novel antimicrobial agents.[2][3] Inhibiting any of the three core enzymes of this pathway could lead to the accumulation of toxic intermediates and subsequent bacterial cell death.

Potential Inhibitor Screening Strategies

High-throughput screening (HTS) of small molecule libraries against the purified enzymes of the T6P pathway (D-galactose-6-phosphate isomerase, D-tagatose-6-phosphate kinase, and D-tagatose-1,6-diphosphate aldolase) is a viable strategy for identifying potential inhibitors.[11][12] Both biochemical assays, monitoring substrate depletion or product formation, and biophysical methods, detecting binding events, can be employed. Furthermore, whole-cell screening assays using S. aureus strains grown on galactose as the sole carbon source can identify compounds that disrupt the pathway in a physiologically relevant context.[13]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the investigation of the D-Tagatose 6-Phosphate pathway in S. aureus. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Enzyme Assays

This assay measures the activity of D-tagatose-6-phosphate kinase by coupling the production of ADP to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.[14]

-

Principle:

-

D-Tagatose 6-P + ATP --(LacC)--> D-Tagatose 1,6-BP + ADP

-

ADP + Phosphoenolpyruvate --(Pyruvate Kinase)--> ATP + Pyruvate

-

Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+

-

-

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 50 mM KCl

-

100 mM D-Tagatose 6-phosphate (substrate)

-

100 mM ATP

-

Coupling enzyme mixture:

-

Pyruvate kinase (PK) (e.g., 10 units/mL)

-

Lactate dehydrogenase (LDH) (e.g., 15 units/mL)

-

-

10 mM Phosphoenolpyruvate (PEP)

-

10 mM NADH

-

Purified LacC enzyme or cell-free extract

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

800 µL Assay Buffer

-

50 µL 10 mM PEP

-

50 µL 10 mM NADH

-

10 µL Coupling enzyme mixture

-

50 µL 100 mM D-Tagatose 6-phosphate

-

-

Add purified LacC or cell-free extract to the reaction mixture.

-

Initiate the reaction by adding 50 µL of 100 mM ATP.

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.

-

Calculate the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

-

This assay measures the activity of D-tagatose-1,6-diphosphate aldolase by coupling the production of glyceraldehyde-3-phosphate to the oxidation of NADH.[15]

-

Principle:

-

D-Tagatose 1,6-BP --(LacD)--> DHAP + Glyceraldehyde 3-P

-

Glyceraldehyde 3-P <--(Triosephosphate Isomerase)--> DHAP

-

DHAP + NADH + H+ --(Glycerol-3-Phosphate Dehydrogenase)--> Glycerol 3-P + NAD+

-

-

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5)

-

10 mM D-Tagatose 1,6-bisphosphate (substrate)

-

Coupling enzyme mixture:

-

Triosephosphate isomerase (TPI) (e.g., 1 unit/mL)

-

Glycerol-3-phosphate dehydrogenase (GDH) (e.g., 1 unit/mL)

-

-

10 mM NADH

-

Purified LacD enzyme or cell-free extract

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

850 µL Assay Buffer

-

50 µL 10 mM NADH

-

10 µL Coupling enzyme mixture

-

-

Add purified LacD or cell-free extract.

-

Initiate the reaction by adding 100 µL of 10 mM D-Tagatose 1,6-bisphosphate.

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).

-

Calculate the rate of NADH oxidation.

-

Genetic Manipulation: Construction of a lacA Knockout Mutant via Allelic Exchange

This protocol outlines the generation of an unmarked, in-frame deletion of the lacA gene in S. aureus using a temperature-sensitive suicide vector.[5][6]

-

Principle: Allelic exchange involves the introduction of a plasmid containing a mutated version of the target gene (in this case, a deletion) into the host bacterium. Through two homologous recombination events, the wild-type gene on the chromosome is replaced by the mutated version.

-

Materials:

-

S. aureus strain of interest

-

Temperature-sensitive suicide vector (e.g., pKOR1)

-

E. coli cloning strain (e.g., DH5α)

-

Restriction enzymes

-

T4 DNA ligase

-

Primers for amplifying flanking regions of lacA

-

Appropriate antibiotics for selection

-

-

Procedure:

-

Construct the knockout plasmid:

-

Amplify the upstream and downstream flanking regions (approx. 1 kb each) of the lacA gene from S. aureus genomic DNA using PCR. Design primers with appropriate restriction sites.

-

Digest the flanking region PCR products and the suicide vector with the corresponding restriction enzymes.

-

Ligate the two flanking regions into the digested vector, creating an in-frame deletion of the lacA gene.

-

Transform the ligation product into E. coli and select for transformants.

-

Isolate the knockout plasmid from E. coli and verify the construct by restriction digest and sequencing.

-

-

Transform S. aureus:

-

Introduce the knockout plasmid into the target S. aureus strain via electroporation.

-

Plate the transformed cells on agar plates containing the appropriate antibiotic at a permissive temperature for plasmid replication (e.g., 30°C).

-

-

Select for single-crossover integrants:

-

Inoculate a colony from the transformation plate into broth with the selective antibiotic and incubate at a non-permissive temperature (e.g., 42°C) to select for cells where the plasmid has integrated into the chromosome.

-

Plate the culture on selective agar at the non-permissive temperature.

-

-

Select for double-crossover events (plasmid excision):

-

Inoculate a single-crossover integrant colony into non-selective broth and incubate at the permissive temperature to allow for the second recombination event and plasmid excision.

-

Plate serial dilutions of the culture onto non-selective agar plates.

-

-

Screen for knockout mutants:

-

Replica-plate colonies from the non-selective plates onto selective and non-selective plates to identify colonies that have lost the plasmid (sensitive to the antibiotic).

-

Perform colony PCR on the antibiotic-sensitive colonies using primers that flank the lacA gene to identify mutants with the desired deletion (smaller PCR product than wild-type).

-

Confirm the deletion by DNA sequencing.

-

-

Workflow for lacA Gene Knockout

Caption: Workflow for creating a lacA gene knockout in S. aureus.

Quantitative Real-Time PCR (qRT-PCR) for lac Operon Gene Expression

This protocol allows for the quantification of the relative expression levels of the lac operon genes in response to different growth conditions.[16]

-

Principle: qRT-PCR measures the amount of a specific mRNA transcript in a sample in real-time. By comparing the expression of the target genes to a stably expressed reference gene, the relative change in gene expression can be determined.

-

Materials:

-

S. aureus cultures grown under desired conditions (e.g., with glucose vs. galactose)

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for lacA, lacB, lacC, lacD, and a reference gene (e.g., gyrB)

-

qPCR instrument

-

-

Procedure:

-

RNA Extraction:

-

Harvest S. aureus cells from cultures grown to the desired growth phase.

-

Extract total RNA using a commercial kit, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers or gene-specific primers.

-

-

qPCR:

-

Set up qPCR reactions containing the cDNA template, qPCR master mix, and primers for the target and reference genes.

-

Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene in each sample.

-

Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

-

Calculate the relative fold change in gene expression between different conditions using the ΔΔCt method.

-

-

Quantitative Data Summary

The following table summarizes key quantitative parameters of the D-Tagatose 6-Phosphate pathway enzymes in S. aureus.

| Enzyme | Gene | Substrate | Km | Activators | Inhibitors | Molecular Weight (kDa) |

| D-Galactose-6-Phosphate Isomerase | lacAB | D-Galactose 6-P | - | - | - | - |

| D-Tagatose-6-Phosphate Kinase | lacC | D-Tagatose 6-P | 16 µM[1] | K⁺, NH₄⁺[1] | Na⁺, Li⁺[1] | ~52 (monomer)[1] |

| D-Tagatose-1,6-Diphosphate Aldolase | lacD | D-Tagatose 1,6-BP | - | - | - | - |

Note: Kinetic data for D-Galactose-6-Phosphate Isomerase and D-Tagatose-1,6-Diphosphate Aldolase from S. aureus are not extensively reported in the readily available literature.

Conclusion and Future Directions

The D-Tagatose 6-Phosphate pathway is a cornerstone of carbohydrate metabolism in Staphylococcus aureus. Its unique enzymatic steps and critical role in utilizing galactose and lactose make it a compelling subject for both fundamental research and applied drug discovery. The protocols and information provided in this guide are intended to equip researchers with the necessary tools to delve deeper into the intricacies of this pathway. Future research should focus on the detailed kinetic characterization of all pathway enzymes, the elucidation of the three-dimensional structures of LacA/B and LacD, and the systematic screening for and development of potent and specific inhibitors. Such efforts will not only enhance our understanding of staphylococcal physiology but also pave the way for novel therapeutic strategies to combat this resilient pathogen.

References

-

Genetic Evidence for the Physiological Significance of the d-Tagatose 6-Phosphate Pathway of Lactose and d-Galactose Degradation in Staphylococcus aureus - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

-

Tagatose-6-phosphate kinase - Grokipedia. (n.d.). Retrieved February 17, 2026, from [Link]

-

A Pathway Closely Related to the d-Tagatose Pathway of Gram-Negative Enterobacteria Identified in the Gram-Positive Bacterium Bacillus licheniformis - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

-

Lactose metabolism by Staphylococcus aureus: characterization of lacABCD, the structural genes of the tagatose 6-phosphate pathway - Semantic Scholar. (1991, October 1). Retrieved February 17, 2026, from [Link]

-

Lactose metabolism by Staphylococcus aureus: characterization of lacABCD, the structural genes of the tagatose 6-phosphate pathway. (1991, October 1). Retrieved February 17, 2026, from [Link]

-

Titration of regulatory proteins of the S. aureus lac operon | Download Table. (n.d.). Retrieved February 17, 2026, from [Link]

-

Virulence Gene Expression of Staphylococcus aureus in Human Skin - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

-

Lactose and D-galactose metabolism in Staphylococcus aureus. II. Isomerization of D-galactose 6-phosphate to D-tagatose 6-phosphate by a specific D-galactose-6-phosphate isomerase. (1980, September 25). Retrieved February 17, 2026, from [Link]

-

Cloning and characterization of the repressor gene of the Staphylococcus aureus lactose operon - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

-

Operon structure of Staphylococcus aureus - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

-

Repression and catabolite repression of the lactose operon of Staphylococcus aureus. (1990, August 6). Retrieved February 17, 2026, from [Link]

-

D-Tagatose-6-phosphate kinase from Staphylococcus aureus. (1982). Retrieved February 17, 2026, from [Link]

-

(PDF) Structures of Staphylococcus aureus D-Tagatose-6-phosphate Kinase Implicate Domain Motions in Specificity and Mechanism. (2007, April 25). Retrieved February 17, 2026, from [Link]

-

Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

-

Combined Screening of Different beta-lactamases Enzymes and ClpP Protease from Staphylococcus aureus to identify Pharmaceutical Hits. (n.d.). Retrieved February 17, 2026, from [Link]

-

lacC - Tagatose-6-phosphate kinase - Staphylococcus aureus (strain NCTC 8325 / PS 47). (2005, February 15). Retrieved February 17, 2026, from [Link]

-

Schematic representation of metabolic pathways of Staphylococcus aureus... | Download Scientific Diagram. (n.d.). Retrieved February 17, 2026, from [Link]

-

Revealing 29 sets of independently modulated genes in Staphylococcus aureus, their regulators, and role in key physiological res. (n.d.). Retrieved February 17, 2026, from [Link]

-

Structures of Staphylococcus aureus D-tagatose-6-phosphate kinase implicate domain motions in specificity and mechanism. (2007, July 6). Retrieved February 17, 2026, from [Link]

-

Differential Gene Expression Profiling of Staphylococcus aureus Cultivated under Biofilm and Planktonic Conditions - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

-

The proposed mechanism for the transfer of the ATP -phosphate to D -tagatose-6-phosphate O-1 by LacC. ... (n.d.). Retrieved February 17, 2026, from [Link]

-

Primer sequences for quantitative RT-PCR | Download Table. (n.d.). Retrieved February 17, 2026, from [Link]

-

Manual Procedure Aldolase. (n.d.). Retrieved February 17, 2026, from [Link]

-

Anaerobic Gene Expression in Staphylococcus aureus. (n.d.). Retrieved February 17, 2026, from [Link]

-

Investigating Staphylococcus aureus Cell Envelope Enzymes for Antibiotic Discovery. (n.d.). Retrieved February 17, 2026, from [Link]

-

From cloning to mutant in 5 days: rapid allelic exchange in Staphylococcus aureus. (2021, January 11). Retrieved February 17, 2026, from [Link]

-

Screening for mevalonate biosynthetic pathway inhibitors using sensitized bacterial strains. (2011, July 15). Retrieved February 17, 2026, from [Link]

-

Genotypic characteristics and phylogenetic tree analysis of Staphylococcus aureus isolates from sheep subclinical mastitis milk. (2025, January 31). Retrieved February 17, 2026, from [Link]

-

Pathogen Profiling: Rapid Molecular Characterization of Staphylococcus aureus by PCR/Electrospray Ionization-Mass Spectrometry and Correlation with Phenotype - PMC. (n.d.). Retrieved February 17, 2026, from [Link]

-

Design of Primers for Evaluation of Lactic Acid Bacteria Populations in Complex Biological Samples. (n.d.). Retrieved February 17, 2026, from [Link]

-

Gene Expression-Based Classifiers Identify Staphylococcus aureus Infection in Mice and Humans. (2013, January 9). Retrieved February 17, 2026, from [Link]

-

Real-Time PCR Method for the Rapid Detection and Quantification of Pathogenic Staphylococcus Species Based on Novel Molecular Target Genes. (2021, November 17). Retrieved February 17, 2026, from [Link]

-

NADH Enzyme-Linked Assay. (n.d.). Retrieved February 17, 2026, from [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Tools, Strains, and Strategies To Effectively Conduct Anaerobic and Aerobic Transcriptional Reporter Screens and Assays in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Allelic-Exchange Procedure in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. From cloning to mutant in 5 days: rapid allelic exchange in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bitesizebio.com [bitesizebio.com]

- 9. researchgate.net [researchgate.net]

- 10. Operon structure of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigating Staphylococcus aureus Cell Envelope Enzymes for Antibiotic Discovery [dash.harvard.edu]

- 13. Screening for mevalonate biosynthetic pathway inhibitors using sensitized bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. med.upenn.edu [med.upenn.edu]

- 15. Novel Inhibitors of Staphylococcus aureus Virulence Gene Expression and Biofilm Formation | PLOS One [journals.plos.org]

- 16. Virulence Gene Expression of Staphylococcus aureus in Human Skin - PMC [pmc.ncbi.nlm.nih.gov]

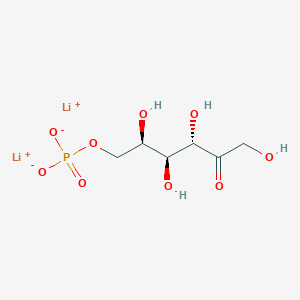

Chemical structure and properties of D-Tagatose 6-phosphate lithium salt.

An In-Depth Technical Guide to D-Tagatose 6-Phosphate Lithium Salt

Introduction: Unveiling a Key Metabolic Intermediate

D-Tagatose 6-phosphate (T6P) is a phosphorylated ketohexose that serves as a crucial intermediate in specific metabolic pathways, most notably the D-tagatose 6-phosphate pathway for galactose and lactose metabolism found in various microorganisms.[1][2] As the C-4 epimer of D-fructose 6-phosphate, its structure and metabolic fate are of significant interest to researchers in biochemistry, microbiology, and drug development.[3] The lithium salt form of T6P is a common, stable formulation used in research settings, providing a reliable substrate for enzymatic assays and pathway analysis.[4] This guide offers a comprehensive overview of the chemical structure, properties, biological role, and experimental applications of this compound, designed for scientists and professionals in the life sciences.

Chemical Structure and Physicochemical Properties

D-Tagatose 6-phosphate is a six-carbon sugar (hexose) with a ketone functional group (ketose) and a phosphate group attached to the sixth carbon. Its systematic name is ATP:D-tagatose-6-phosphate 1-phosphotransferase.[5] The molecule exists in equilibrium between its linear form and cyclic furanose and pyranose structures, with the furanose form being a common representation.[6]

Caption: Chemical structure of D-Tagatose 6-phosphate.

The lithium salt provides a stable, solid form of the compound, which is readily soluble in aqueous solutions for experimental use. Its key properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 73544-42-0 | [7] |

| Molecular Formula | C₆H₁₃O₉P (free acid) | [6][7] |

| Molecular Weight | 260.14 g/mol (free acid basis) | [6] |

| Appearance | White or almost white crystalline solid | [8] |

| Purity | ≥95% (TLC) | [9] |

| Optical Activity | [α]/D 14.5±2.5°, c = 0.1 in H₂O | |

| Storage Temperature | −20°C |

The D-Tagatose 6-Phosphate Pathway: A Central Role in Metabolism

In several bacterial species, including Staphylococcus aureus and Streptococcus lactis, the D-Tagatose 6-Phosphate (T6P) pathway is the primary route for metabolizing D-galactose and the galactose moiety of lactose.[1][2][10] This pathway is distinct from the more widely known Leloir pathway.[1]

The metabolic sequence is as follows:

-

Phosphorylation: D-galactose is phosphorylated to D-galactose 6-phosphate.

-

Isomerization: D-galactose 6-phosphate is converted to D-tagatose 6-phosphate by the enzyme D-galactose-6-phosphate isomerase .[2][11]

-

Phosphorylation: T6P is then phosphorylated by D-tagatose-6-phosphate kinase (LacC), using ATP as a phosphate donor, to produce D-tagatose 1,6-bisphosphate.[4][5][11]

-

Cleavage: Finally, D-tagatose-1,6-bisphosphate aldolase cleaves the molecule into dihydroxyacetone phosphate (DHAP) and D-glyceraldehyde 3-phosphate (GA3P), which are central intermediates of glycolysis.[1][2]

Genetic studies have confirmed that the genes encoding these three key enzymes are often linked and coordinately regulated, highlighting the physiological significance of this pathway.[2][11]

Caption: Key steps of the D-Tagatose 6-Phosphate metabolic pathway.

Biocatalytic Synthesis and Applications

The unique metabolic role of T6P makes it a valuable tool in research and a key component in biocatalytic processes.

Enzymatic Synthesis of D-Tagatose

D-tagatose is a rare sugar with potential as a low-calorie sweetener and anti-diabetic agent.[3] Efficient production often relies on multi-enzyme cascades where T6P is a central intermediate.[3][12] In these systems, a substrate like fructose or sucrose is first converted to fructose 6-phosphate (F6P).[3] An epimerase then converts F6P to T6P, which is subsequently dephosphorylated by a phosphatase to yield D-tagatose.[3][13] The final dephosphorylation step is irreversible, which drives the reaction equilibrium toward high-yield D-tagatose production.[3]

Substrate for Kinase Assays

This compound is the specific substrate for D-tagatose-6-phosphate kinase (LacC), an enzyme that catalyzes its conversion to D-tagatose 1,6-bisphosphate. This makes it indispensable for characterizing the activity, kinetics, and inhibition of this enzyme, which is a critical component of the galactose metabolism pathway in several bacteria.

Experimental Protocol: Biocatalytic Phosphorylation of T6P

This protocol describes a typical one-pot enzymatic reaction to synthesize D-tagatose 1,6-diphosphate from D-tagatose 6-phosphate, employing D-tagatose 6-phosphate kinase (LacC) and an ATP regeneration system.[4]

Materials and Reagents:

-

This compound

-

Magnesium chloride (MgCl₂) hexahydrate

-

Phosphoenolpyruvate (PEP)

-

Adenosine triphosphate (ATP)

-

Pyruvate kinase (PK)

-

Recombinant D-tagatose 6-phosphate kinase (LacC)

-

1 M Sodium hydroxide (NaOH)

-

Deionized water (H₂O)

-

Reaction buffer (e.g., Glycyl-glycine hydrochloride, pH 7.5)

Step-by-Step Methodology:

-

Substrate Preparation: In a suitable reaction vessel, dissolve this compound (e.g., 876 mg, 3.22 mmol) in deionized water (e.g., 20 ml).[4]

-

Cofactor Addition: Add MgCl₂ hexahydrate (280 mg), PEP (598 mg), and a catalytic amount of ATP (89 mg).[4] Magnesium ions are essential cofactors for many kinases.[5]

-

pH Adjustment: Carefully adjust the solution's pH to 7.5 using 1 M NaOH. This is crucial as enzyme activity is highly pH-dependent.[4]

-

ATP Regeneration System: Add pyruvate kinase (e.g., 280 U). PK will continuously regenerate ATP by transferring a phosphate group from PEP to any ADP formed, ensuring a constant supply of ATP for the primary reaction.[4]

-

Initiate Reaction: Start the phosphorylation by adding the primary enzyme, recombinant D-tagatose 6-phosphate kinase (LacC) (e.g., 70 μl).[4]

-

Incubation: Maintain the reaction at an optimal temperature (e.g., 37°C) with gentle agitation.

-

Monitoring and Analysis: Monitor the reaction progress over time using techniques such as ³¹P-NMR or thin-layer chromatography (TLC) to observe the conversion of T6P to D-tagatose 1,6-diphosphate.[4]

Caption: Workflow for the biocatalytic synthesis of D-tagatose 1,6-diphosphate.

Conclusion

This compound is more than a mere chemical reagent; it is a fundamental tool for exploring microbial carbohydrate metabolism and a linchpin in the innovative biocatalytic production of the functional food ingredient, D-tagatose. Its stability and purity make it an ideal substrate for detailed enzymatic studies, particularly for characterizing the kinases and isomerases of the D-tagatose 6-phosphate pathway. For researchers in metabolic engineering, enzymology, and drug development, a thorough understanding of this molecule's properties and biological context is essential for advancing research into alternative sweeteners, metabolic disorders, and novel antimicrobial strategies.

References

-

Hu, Y., et al. (2023). Novel In Vitro Multienzyme Cascade for Efficient Synthesis of d-Tagatose from Sucrose. Molecules, 28(24), 8089. Available at: [Link]

-

Schleifer, K.H., et al. (1978). Occurrence of d-tagatose-6-phosphate pathway of d-galactose metabolism among staphylococci. FEMS Microbiology Letters, 3(1), 9-11. Available at: [Link]

-

Schax, E., et al. (2019). Efficient biocatalytic synthesis of D-tagatose 1,6-diphosphate by LacC-catalysed phosphorylation of D-tagatose 6-phosphate. Journal of Carbohydrate Chemistry, 38(6), 336-348. Available at: [Link]

-

Pharmaffiliates. (n.d.). D-Tagatose 6-phosphate. CAS No: 73544-42-0. Available at: [Link]

-

Crow, V. L., et al. (1983). Plasmid linkage of the D-tagatose 6-phosphate pathway in Streptococcus lactis: effect on lactose and galactose metabolism. Journal of bacteriology, 153(1), 76–83. Available at: [Link]

-

ResearchGate. (2019). Synthesis of D-Tagatose-1,6-diphosphate by Biocatalytic Phosphorylation of D-Tagatose-6-phosphate. Available at: [Link]

-

Li, S., et al. (2023). Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway. Molecules, 28(22), 7629. Available at: [Link]

-

Zhang, Y., et al. (2024). Advances in Biological Production of D-Tagatose: A Comprehensive Overview. Fermentation, 11(1), 46. Available at: [Link]

-

PubChem. (n.d.). D-tagatose 6-phosphate. CID 439396. Available at: [Link]

-

Bissett, D. L., & Anderson, R. L. (1974). Genetic Evidence for the Physiological Significance of the D-Tagatose 6-Phosphate Pathway of Lactose and D-Galactose Degradation in Staphylococcus aureus. Journal of Bacteriology, 119(3), 698-704. Available at: [Link]

-

Zhang, Y-H. P., et al. (2024). Biosynthesis of a healthy natural sugar D-tagatose: advances and opportunities. Critical Reviews in Food Science and Nutrition. Available at: [Link]

-

Wikipedia. (n.d.). Tagatose-6-phosphate kinase. Available at: [Link]

-

Lee, D., et al. (2024). Activating the d-Tagatose Production Capacity of Escherichia coli with Structural Insights into C4 Epimerase Specificity. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

PubMed. (1974). Genetic evidence for the physiological significance of the D-tagatose 6-phosphate pathway of lactose and D-galactose degradation in staphylococcus aureus. Available at: [Link]

-

FAO. (n.d.). D-TAGATOSE. Available at: [Link]

-

Rios-Villa, M., et al. (2024). D-Tagatose: A Rare Sugar with Functional Properties and Antimicrobial Potential against Oral Species. International Journal of Molecular Sciences, 25(12), 6667. Available at: [Link]

-

Encyclopedia.pub. (2023). d-Tagatose by l-Arabinose Isomerase. Available at: [Link]

-

ResearchGate. (2012). Storage stability of tagatose in buffer solutions of various composition. Available at: [Link]

-

bioRxiv. (2024). A Novel Phosphatase Reverses the Leloir Pathway to Promote Tagatose Synthesis from Glucose. Available at: [Link]

-

Lee, D., et al. (2025). Activating the d-Tagatose Production Capacity of Escherichia coli with Structural Insights into C4 Epimerase Specificity. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Patsnap Synapse. (2024). What is D-tagatose used for?. Available at: [Link]

-

PubChem. (n.d.). D-Tagatose. CID 439312. Available at: [Link]

- Google Patents. (2018). US10138506B2 - Enzymatic production of D-tagatose.

-

SLS Ireland. (n.d.). D-Tagatose 6-phosphate lithium | 50661-1MG | SIGMA-ALDRICH. Available at: [Link]

-

FAO/WHO. (2003). D-TAGATOSE. Available at: [Link]

-

ResearchGate. (2000). Tagatose chemical structures in cyclic form (major forms in solution). Available at: [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. journals.asm.org [journals.asm.org]

- 3. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

- 4. tandfonline.com [tandfonline.com]

- 5. Tagatose-6-phosphate kinase - Wikipedia [en.wikipedia.org]

- 6. D-tagatose 6-phosphate | C6H13O9P | CID 439396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. fao.org [fao.org]

- 9. scientificlabs.ie [scientificlabs.ie]

- 10. Plasmid linkage of the D-tagatose 6-phosphate pathway in Streptococcus lactis: effect on lactose and galactose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Genetic evidence for the physiological significance of the D-tagatose 6-phosphate pathway of lactose and D-galactose degradation in staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

The Tagatose-6-Phosphate Pathway: A Technical Analysis of Galactose Catabolism

Executive Summary

The Tagatose-6-Phosphate (T6P) pathway represents a distinct metabolic paradigm for galactose and lactose catabolism, diverging fundamentally from the canonical Leloir pathway. Primarily operative in Gram-positive bacteria such as Staphylococcus aureus, Lactococcus lactis, and Streptococcus species, this pathway utilizes phosphorylated intermediates to bypass the energetic constraints of the Leloir route. This guide provides a comprehensive technical analysis of the T6P pathway, detailing its historical discovery, molecular mechanistics, structural biology, and translational applications in modern biotechnology.

Historical Genesis: Beyond the Leloir Paradigm

The Leloir Hegemony (Pre-1970s)

Prior to the 1970s, the scientific consensus held that galactose catabolism was universally governed by the Leloir pathway (Galactokinase

The Staphylococcus Anomaly (1973-1974)

The discovery of the T6P pathway was a disruption to this dogma. Researchers D.L. Bissett and R.L. Anderson , working with Staphylococcus aureus, observed that mutants deficient in Leloir enzymes could still metabolize galactose.

In a series of landmark papers (1973–1974), they elucidated a novel sequence:

-

Transport-Coupled Phosphorylation: Unlike the Leloir pathway, which transports free galactose, S. aureus utilizes the Phosphotransferase System (PTS) to import and simultaneously phosphorylate the sugar.

-

The Tagatose Shunt: The resulting Galactose-6-Phosphate is not converted to UDP-Galactose but is isomerized to Tagatose-6-Phosphate.

-

Bisphosphate Cleavage: The pathway converges with glycolysis via Tagatose-1,6-bisphosphate, mirroring the glycolytic cleavage of Fructose-1,6-bisphosphate.

Key Reference: Bissett, D. L., & Anderson, R. L. (1974).[1] Lactose and D-galactose metabolism in Staphylococcus aureus: Pathway of D-galactose 6-phosphate degradation.

Molecular Mechanistics: The T6P Cascade

The T6P pathway is defined by a high-flux conversion of lactose or galactose into triose phosphates. This process is tightly coupled to the lac operon (specifically lacABCD in S. aureus).

Pathway Architecture

The following Graphviz diagram illustrates the metabolic flow from extracellular lactose/galactose to the glycolytic entry points.

Figure 1: The Tagatose-6-Phosphate Pathway.[1][2][3][4][5][6] Metabolites (Grey) are processed by specific enzymes (Blue) to yield glycolytic intermediates.

Enzymatic Steps Breakdown

| Enzyme | Gene | EC Number | Mechanism & Function |

| Lactose-PTS | lacFE | 2.7.1.69 | Transport: Imports lactose using Phosphoenolpyruvate (PEP) as the phosphate donor. Yields Lactose-6-P. |

| P-β-galactosidase | lacG | 3.2.1.85 | Hydrolysis: Cleaves the glycosidic bond of Lactose-6-P. Releases Glucose (enters glycolysis) and Galactose-6-P. |

| Galactose-6-P Isomerase | lacAB | 5.3.1.26 | Isomerization: Converts aldose (Gal-6-P) to ketose (Tagatose-6-P). This is the committing step to the tagatose branch. |

| Tagatose-6-P Kinase | lacC | 2.7.1.144 | Phosphorylation: ATP-dependent phosphorylation at the C1 position.[6] Requires Mg²⁺. Member of the PfkB family of carbohydrate kinases.[7][8] |

| Tagatose-1,6-bP Aldolase | lacD | 4.1.2.40 | Cleavage: Retro-aldol cleavage yielding DHAP and G3P.[5] S. aureus utilizes a Class I (Schiff base) mechanism, distinct from the Class II (Zn²⁺ dependent) enzymes in E. coli. |

Structural Biology & Regulation

The lac Operon Architecture

In S. aureus, the genes are organized as lacABCD, often transcribed divergently from the regulatory gene lacR.

-

LacR (Repressor): A DeoR-family transcriptional regulator.[9] In the absence of Galactose-6-P (the inducer), LacR binds to the promoter region, preventing transcription.

-

CcpA (Global Regulator): The Carbon Catabolite Protein A (CcpA) ensures that if Glucose is present, the T6P pathway is repressed (Carbon Catabolite Repression), prioritizing the preferred energy source.[9]

Structural Insights: LacC (Kinase)

The crystal structure of S. aureus LacC (PDB: 2JG1) reveals a dimer "clasp" mechanism.

-

Mechanism: Upon binding Tagatose-6-P and ATP, the enzyme undergoes a significant conformational closure (the "lid" domain shuts), sequestering the active site from water to prevent ATP hydrolysis.

-

Specificity: The active site strictly discriminates against Fructose-6-P (the glycolytic analog), ensuring the pathway does not siphon central carbon metabolites futilely.

Experimental Protocols: Validating the Pathway

To study this pathway, researchers must assay the unique enzymes that distinguish it from glycolysis. The Tagatose-6-Phosphate Kinase (LacC) assay is the gold standard for validation.

Protocol: Coupled Enzyme Assay for LacC Activity

Principle: This assay couples the production of ADP (from the LacC reaction) to the oxidation of NADH via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH). The rate of NADH depletion (measured at 340 nm) is directly proportional to LacC activity.

Reagents:

-

Buffer: 50 mM HEPES or Triethanolamine, pH 7.5.

-

Substrate: 5 mM Tagatose-6-Phosphate (synthesized or commercial).

-

Cofactor: 2 mM ATP, 10 mM MgCl₂.

-

Coupling System: 1 mM PEP, 0.2 mM NADH, 5 U Pyruvate Kinase, 5 U Lactate Dehydrogenase.

Step-by-Step Workflow:

-

Blank Preparation: In a quartz cuvette, mix Buffer, MgCl₂, PEP, NADH, PK, LDH, and ATP.

-

Equilibration: Incubate at 25°C for 2 minutes. Monitor Absorbance (340 nm) to ensure a stable baseline (checking for background ATPase activity).

-

Enzyme Addition: Add purified LacC (or cell lysate) to the mixture.

-

Initiation: Add Tagatose-6-Phosphate to start the reaction.

-

Data Acquisition: Measure the decrease in A340 over 5 minutes.

-

Calculation:

(Where 6.22 is the millimolar extinction coefficient of NADH).

Validation Check:

-

Control: Run the assay with Fructose-6-P instead of Tagatose-6-P. LacC should show <1% activity relative to Tagatose-6-P, confirming specificity.

Translational Applications

Rare Sugar Biomanufacturing (D-Tagatose)

D-Tagatose is a potent low-calorie sweetener (92% sweetness of sucrose, 38% calories) with anti-diabetic properties.[10]

-

Current Industry Standard: Isomerization of Galactose using L-Arabinose Isomerase (L-AI). Equilibrium favors Galactose, limiting yields (~30%).

-

T6P Pathway Engineering: By engineering the T6P pathway (specifically the dephosphorylation of Tagatose-6-P using a specific phosphatase), researchers can drive the reaction forward, overcoming the equilibrium limits of the standard isomerase method.

Antimicrobial Drug Targets

Because the T6P pathway is essential for virulence in certain Streptococci (e.g., S. mutans in dental caries) and is absent in humans (who use the Leloir pathway), LacC and LacD are attractive drug targets. Inhibiting LacD leads to the accumulation of Tagatose-1,6-bisphosphate, which is toxic to the bacterial cell (metabolic poisoning).

References

-

Bissett, D. L., & Anderson, R. L. (1974). Lactose and D-galactose metabolism in Staphylococcus aureus: Pathway of D-galactose 6-phosphate degradation.[1] Biochemical and Biophysical Research Communications.[1] Link

-

van Rooijen, R. J., et al. (1991). Molecular cloning, characterization, and nucleotide sequence of the tagatose 6-phosphate pathway gene cluster of the lactose operon of Lactococcus lactis. Journal of Biological Chemistry. Link

-

Kovaleva, E. G., et al. (2007). Structures of Staphylococcus aureus D-tagatose-6-phosphate kinase implicate domain motions in specificity and mechanism. Journal of Biological Chemistry. Link

-

Jagadeesh, D., et al. (2025). Advances in Biological Production of D-Tagatose: A Comprehensive Overview. Molecules. Link

-

Galinier, A., et al. (1998). The Bacillus subtilis crh gene encodes a HPr-like protein involved in carbon catabolite repression. Proceedings of the National Academy of Sciences. Link

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. uniprot.org [uniprot.org]

- 3. Tagatose-bisphosphate aldolase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. grokipedia.com [grokipedia.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Tagatose-6-phosphate kinase - Wikipedia [en.wikipedia.org]

- 8. Structures of Staphylococcus aureus D-tagatose-6-phosphate kinase implicate domain motions in specificity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. LacR Is a Repressor of lacABCD and LacT Is an Activator of lacTFEG, Constituting the lac Gene Cluster in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Natural Occurrence of D-Tagatose 6-Phosphate in Microorganisms: A Technical Guide

Executive Summary

D-Tagatose 6-phosphate (T6P) is a critical, transient metabolic intermediate found primarily in Gram-positive bacteria utilizing the Tagatose-6-Phosphate Pathway for lactose and galactose catabolism.[1][2][3][4][5] Unlike the ubiquitous Leloir pathway, which processes non-phosphorylated galactose, the T6P pathway relies on the Phosphotransferase System (PTS) to drive uptake and phosphorylation.

This guide provides a deep technical analysis of T6P occurrence, the enzymology governing its flux, and validated protocols for its extraction and quantification. For drug developers and metabolic engineers, T6P represents a dual opportunity: a pivot point for rare sugar biosynthesis and a potential toxic intermediate for antimicrobial targeting.

Metabolic Context: The Tagatose-6-Phosphate Pathway[1][2][4][6][7][8][9]

In microorganisms, T6P does not typically exist as a stable end-product; it is a high-flux intermediate. Its natural occurrence is dictated by the presence of the lac or tag operons, predominantly in Staphylococcus, Lactococcus, and Streptococcus species.

The Pathway Mechanics

The pathway distinguishes itself by processing galactose in a phosphorylated state immediately upon cell entry.

-

Uptake & Phosphorylation : Lactose or Galactose is transported via the PEP-dependent PTS, yielding Galactose 6-phosphate (Gal-6P) .

-

Isomerization : Gal-6P is converted to D-Tagatose 6-phosphate (T6P) by galactose-6-phosphate isomerase (LacAB).

-

Phosphorylation (The Sink) : T6P is phosphorylated to Tagatose 1,6-bisphosphate (T1,6BP) by tagatose-6-phosphate kinase (LacC).

-

Cleavage : T1,6BP is cleaved by an aldolase (LacD) into dihydroxyacetone phosphate (DHAP) and glyceraldehyde 3-phosphate (GAP).

Visualization of the Signaling Pathway

Caption: The Tagatose-6-Phosphate Pathway.[2][3][4][5][6][7][8] T6P serves as the central bridge between galactose isomerization and glycolytic entry.

Microbial Occurrence & Enzymology

Primary Reservoirs

-

Staphylococcus aureus : The most well-characterized host. The lac operon (lacABCDFEG) is essential for lactose/galactose utilization. S. aureus mutants deficient in lacC (kinase) are known to accumulate T6P intracellularly to toxic levels, a phenomenon termed "galactose toxicity" [1].

-

Lactococcus lactis : Utilizes plasmid-encoded versions of the pathway.[6] This is critical for the dairy industry, as these strains ferment lactose in milk.

-

Bacillus licheniformis : Possesses a gene cluster for D-tagatose catabolism that parallels the S. aureus pathway but is genetically distinct [2].

Key Enzyme: Tagatose-6-Phosphate Kinase (LacC)

The stability of T6P in the cell is entirely dependent on the activity of LacC.

-

Structure : Homodimer, member of the PfkB family of carbohydrate kinases.[10]

-

Kinetics : High specificity for T6P. In S. aureus, the enzyme requires Mg²⁺ and exhibits Michaelis-Menten kinetics.[3]

-

Regulation : Often induced by the presence of galactose or lactose via the LacR repressor.

Experimental Protocols: Detection & Quantification

As a Senior Scientist, I advise against standard sugar extraction methods (e.g., hot ethanol) for T6P. Sugar phosphates are liable to hydrolysis and interconversion. The following protocol uses Cold Methanol Quenching coupled with Ion-Pairing LC-MS/MS , the gold standard for phosphorylated metabolites.

Protocol: Intracellular T6P Extraction

Objective: Arrest metabolism instantly and extract polar metabolites without degradation.

-

Quenching :

-

Harvest cells (OD₆₀₀ ~1.0) by rapid filtration (0.45 µm nylon filter).

-

Immediately submerge the filter (cell side down) into -40°C Acetonitrile:Methanol:Water (40:40:20) . Crucial: Speed is vital to prevent turnover of the T6P pool.

-

-

Extraction :

-

Incubate at -20°C for 15 minutes.

-

Vortex vigorously to dislodge cells.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Collect supernatant.

-

-

Evaporation :

-

Dry the supernatant under a stream of nitrogen or vacuum concentrator (SpeedVac) at cold settings (do not heat).

-

Reconstitute in 100 µL of LC-MS grade water.

-

Protocol: LC-MS/MS Quantification

Objective: Separate T6P from its isomer (Fructose-6-P) and isobaric compounds.

-

Column : Anionic Exchange or Porous Graphitic Carbon (PGC). Recommendation: Hypercarb PGC (Thermo) provides superior retention for polar phosphates.

-

Mobile Phase A : 10 mM Ammonium Acetate, pH 9.0 (adjusted with Ammonium Hydroxide).

-

Mobile Phase B : Acetonitrile.

-

Gradient : 0-5 min (2% B), 5-15 min (linear to 80% B).

-

MS Detection : Triple Quadrupole in Negative Ion Mode (ESI-).

-

MRM Transition : 259.0 -> 97.0 (Phosphate group) and 259.0 -> 79.0 (PO3-).

-

Note: Distinguishing T6P from Galactose-6-P requires chromatographic resolution, as their masses are identical. Authentic standards are mandatory.

-

Workflow Visualization

Caption: Optimized workflow for the extraction and quantification of labile sugar phosphates like T6P.

Data Summary: T6P vs. Leloir Pathway[6]

The following table contrasts the two primary galactose utilization routes, highlighting why T6P is the target of choice for specific engineering applications.

| Feature | Tagatose-6-P Pathway | Leloir Pathway |

| Primary Substrate | Lactose / Galactose | Galactose |

| Entry Mechanism | PTS (Phosphotransferase) | Permease (Symporter) |

| First Intermediate | Galactose 6-Phosphate | Galactose (free) |

| Key Intermediate | D-Tagatose 6-Phosphate | UDP-Galactose |

| ATP Cost | 1 ATP equivalent (via PEP) | 1 ATP (GalK step) |

| Key Organisms | S. aureus, L. lactis, S. mutans | E. coli, S. cerevisiae, Mammals |

| Industrial Utility | Rare sugar production (Tagatose) | Biomass / Ethanol |

Applications in Drug Development & Biotechnology

Antimicrobial Targets

The accumulation of sugar phosphates is often bacteriostatic or bactericidal. Inhibiting LacC (Tagatose-6-P kinase) causes a buildup of T6P. In S. aureus, this accumulation depletes the pool of inorganic phosphate and triggers metabolic stasis [1]. Small molecule inhibitors of LacC could serve as narrow-spectrum antibiotics for multi-drug resistant S. aureus.

Rare Sugar Biosynthesis

D-Tagatose is a low-calorie sweetener (92% sweetness of sucrose, 38% calories).

-

Strategy : Engineer a strain (e.g., B. licheniformis or L. lactis) to overexpress the isomerase (LacAB) while deleting the kinase (LacC).

-

Result : The cell converts cheap galactose/lactose into T6P. A heterologous phosphatase is then introduced to dephosphorylate T6P into free D-Tagatose, which is excreted into the medium.

References

-

Genetic Evidence for the Physiological Significance of the D-Tagatose 6-Phosphate Pathway of Lactose and D-Galactose Degradation in Staphylococcus aureus Source: Journal of Bacteriology [Link][1][4]

-

A Pathway Closely Related to the D-Tagatose Pathway of Gram-Negative Enterobacteria Identified in the Gram-Positive Bacterium Bacillus licheniformis Source: Applied and Environmental Microbiology [Link]

-

Structures of Staphylococcus aureus D-Tagatose-6-phosphate Kinase Implicate Domain Motions in Specificity and Mechanism Source: Journal of Biological Chemistry [Link][10]

-

Tagatose-6-phosphate kinase (EC 2.7.1.144) Source: BRENDA Enzyme Database [Link][3][9]

-

Advances in Biological Production of D-Tagatose Source: Molecules (MDPI) [Link]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. researchgate.net [researchgate.net]

- 3. grokipedia.com [grokipedia.com]

- 4. Genetic Evidence for the Physiological Significance of the d-Tagatose 6-Phosphate Pathway of Lactose and d-Galactose Degradation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Plasmid linkage of the D-tagatose 6-phosphate pathway in Streptococcus lactis: effect on lactose and galactose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. A Pathway Closely Related to the d-Tagatose Pathway of Gram-Negative Enterobacteria Identified in the Gram-Positive Bacterium Bacillus licheniformis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tagatose-6-phosphate kinase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

D-Tagatose 6-Phosphate: Metabolic Pivot & Industrial Precursor

This guide provides a technical deep-dive into D-Tagatose 6-phosphate (T6P) , a rare sugar phosphate that functions as a critical metabolic checkpoint in specific Gram-positive bacteria and a high-value intermediate in the biomanufacturing of rare sugars.

Executive Summary

D-Tagatose 6-phosphate (T6P) is a ketohexose phosphate intermediate distinct from its ubiquitous isomer, Fructose 6-phosphate (F6P).[1] While F6P is central to glycolysis in all domains of life, T6P is the hallmark of the Tagatose-6-Phosphate Pathway , an alternative galactose catabolic route found predominantly in Staphylococcus aureus, Lactococcus lactis, and Streptococcus species.

For researchers, T6P represents two distinct opportunities:

-

Antimicrobial Target: In S. aureus, accumulation of pathway intermediates (including T6P) due to downstream enzyme blockade is toxic. Inhibiting Tagatose-1,6-bisphosphate aldolase (LacD) while maintaining upstream kinase activity creates a "lethal synthesis" trap.

-

Rare Sugar Biomanufacturing: T6P is the thermodynamic "lock" in engineered cascades for producing D-Tagatose (a low-calorie sweetener), overcoming the equilibrium limitations of direct Galactose

Tagatose isomerization.

Biological Context: The Tagatose-6-Phosphate Pathway

Unlike the Leloir pathway (Gal

The lacABCD Enzymatic Cascade

The pathway converts Galactose-6-phosphate (Gal-6-P) into glycolytic trioses.

| Enzyme | Gene | EC Number | Reaction | Mechanistic Insight |

| Galactose-6-phosphate isomerase | lacAB | 5.3.1.26 | Gal-6-P | Heterotetramer (LacA/LacB).[3] Requires specific subunit interface for catalysis. |

| Tagatose-6-phosphate kinase | lacC | 2.7.1.144 | Tag-6-P + ATP | Member of PfkB family.[4] Uses two |

| Tagatose-1,6-bisphosphate aldolase | lacD | 4.1.2.40 | Tag-1,6-BP | Class I aldolase (Schiff base mechanism). |

The "Lethal Synthesis" Phenomenon

Research indicates that S. aureus mutants lacking LacC (Tagatose-6-P kinase) or LacD (Aldolase) accumulate intracellular Gal-6-P or T6P, respectively. This accumulation is bacteriostatic.

-

Mechanism: High concentrations of sugar phosphates sequester inorganic phosphate (

) and inhibit other phosphoglucose isomerases, stalling central glycolysis. -

Therapeutic Angle: Small molecule inhibitors of LacD are potential narrow-spectrum antibiotics against Staphylococci, as they force the accumulation of T6P.

Visualization: Metabolic Flux & Engineering

The following diagram illustrates the native S. aureus pathway and the synthetic "MCTS" (Multienzyme Cascade) route used in industrial biotechnology.

Caption: Figure 1.[1][3][7][8] Dual metabolic roles of D-Tagatose 6-phosphate. Top (Blue): Native catabolic pathway in S. aureus leading to glycolysis. Bottom (Green): Synthetic biomanufacturing route converting Sucrose to Tagatose via T6P.

Experimental Protocols

The following protocols are designed for the enzymatic synthesis of a T6P standard (essential for MS quantification) and the kinetic characterization of LacC .

Protocol A: Biocatalytic Synthesis of D-Tagatose 6-Phosphate

Objective: Synthesize milligram quantities of T6P using recombinant enzymes, as commercial standards are often unstable or expensive.

Reagents:

-

Substrate: D-Tagatose (100 mM).

-

Enzyme: Recombinant S. aureus Tagatose-6-phosphate kinase (LacC) is NOT used here; instead, we use Galactose-6-phosphate isomerase (LacAB) + Hexokinase if starting from Galactose, OR Fructose-6-phosphate 4-epimerase if starting from F6P.

-

Correction: The most robust synthesis uses Galactose-6-phosphate isomerase (LacAB) in reverse or equilibrium. However, a cleaner route for pure T6P involves Fructose-6-phosphate 4-epimerase (from Thermotoga maritima or similar) acting on F6P.

Revised Workflow (High Purity):

-

Reaction Mix: 50 mM Tris-HCl (pH 7.5), 5 mM

, 20 mM Fructose-6-phosphate, 1 U/mL purified C4-epimerase. -

Incubation: 45°C for 4 hours (Equilibrium favors T6P approx 30:70).

-

Purification (Critical):

-

Anion Exchange Chromatography (Resource Q or similar).

-

Gradient: 0

500 mM NaCl in 20 mM Tris (pH 8.0). -

Differentiation: T6P elutes slightly later than F6P due to stereochemical differences in hydration shells.

-

-

Validation: ESI-MS (Negative mode). Expected m/z: 259.02 (M-H).

Protocol B: Coupled Kinase Assay (LacC Activity)

Objective: Quantify T6P levels or LacC activity by coupling ADP production to NADH oxidation. This is a self-validating system because NADH depletion is stoichiometric to T6P phosphorylation.

Mechanism:

-

Tag-6-P + ATP

Tag-1,6-BP + ADP -

ADP + PEP

ATP + Pyruvate -

Pyruvate + NADH

Lactate +

Procedure:

-

Prepare Master Mix (1 mL cuvette):

-

Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM

. -

Coupling Enzymes: 5 U Pyruvate Kinase (PK), 5 U Lactate Dehydrogenase (LDH).

-

Cofactors: 2.5 mM Phosphoenolpyruvate (PEP), 0.3 mM NADH, 2 mM ATP.

-

-

Baseline: Monitor Absorbance at 340 nm (

) for 2 minutes to ensure stability (drift < 0.001/min). -

Initiation: Add cell lysate or purified LacC (10-50

L). -

Substrate Addition: Add D-Tagatose 6-phosphate (final conc. 1 mM).

-

Data Analysis:

-

Calculate

from the linear portion. -

Activity (U/mL) =

- .

-

Troubleshooting: If high background oxidation occurs, treat lysate with activated charcoal to remove endogenous pyruvate/ADP prior to assay.

References

-

Genetic evidence for the physiological significance of the D-tagatose 6-phosphate pathway of lactose and D-galactose degradation in Staphylococcus aureus. Source: PubMed / NIH URL:[Link]

-

Structures of Staphylococcus aureus D-tagatose-6-phosphate kinase implicate domain motions in specificity and mechanism. Source: Journal of Biological Chemistry (via PubMed) URL:[7][Link]

-

Crystal Structure and Substrate Specificity of D-Galactose-6-Phosphate Isomerase Complexed with Substrates. Source: PLOS ONE URL:[3][Link]

-

Novel In Vitro Multienzyme Cascade for Efficient Synthesis of d-Tagatose from Sucrose. Source: MDPI (Foods) URL:[Link]

-

Tagatose-6-phosphate kinase (UniProtKB - B9DU93). Source: UniProt URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Genetic evidence for the physiological significance of the D-tagatose 6-phosphate pathway of lactose and D-galactose degradation in staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystal Structure and Substrate Specificity of D-Galactose-6-Phosphate Isomerase Complexed with Substrates | PLOS One [journals.plos.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Structures of Staphylococcus aureus D-tagatose-6-phosphate kinase implicate domain motions in specificity and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crystal Structure and Substrate Specificity of D-Galactose-6-Phosphate Isomerase Complexed with Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal Structure and Substrate Specificity of D-Galactose-6-Phosphate Isomerase Complexed with Substrates | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of D-Tagatose 6-phosphate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the core physical and chemical properties of D-Tagatose 6-phosphate, a key metabolic intermediate with growing interest in various scientific and therapeutic fields. This document moves beyond a simple recitation of facts to offer insights into the causality behind its behavior, ensuring a deeper understanding for researchers and developers.

Introduction: The Significance of D-Tagatose 6-phosphate

D-Tagatose 6-phosphate (T6P) is the phosphorylated form of D-tagatose, a rare, naturally occurring ketohexose. While D-tagatose itself is gaining recognition as a low-calorie sweetener, its phosphorylated counterpart, T6P, holds a pivotal position in cellular metabolism, particularly in the galactose metabolic pathway.[1] Understanding the fundamental physical and chemical properties of T6P is paramount for researchers investigating its enzymatic transformations, developing novel therapeutic interventions targeting this pathway, and for those in drug development requiring a comprehensive understanding of its stability and reactivity.

This guide will delve into the structural characteristics, physicochemical properties, stability profile, and analytical considerations of D-Tagatose 6-phosphate, providing a robust foundation for its application in research and development.

Structural and Physicochemical Properties

The introduction of a phosphate group at the C6 position of D-tagatose significantly influences its physicochemical properties compared to the parent monosaccharide.

Molecular Structure and Identity

The fundamental identity of D-Tagatose 6-phosphate is defined by its molecular formula and weight.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃O₉P | [2] |

| Molecular Weight | 260.14 g/mol | [2] |

| CAS Number | 73544-42-0 |

A note on structure: In aqueous solution, D-Tagatose 6-phosphate, like other sugars, exists as an equilibrium mixture of anomers (α and β) and different ring forms (furanose and pyranose). This dynamic equilibrium is a critical consideration in spectroscopic analysis and enzymatic reactions.

Solubility

Inference: D-Tagatose 6-phosphate is expected to be freely soluble in water and other polar solvents. Its solubility in less polar organic solvents is anticipated to be very low.

Acidity (pKa)

The phosphate group of D-Tagatose 6-phosphate imparts acidic properties to the molecule. The pKa values of the phosphate group are crucial for understanding its charge state at different pH values, which in turn affects its interaction with enzymes and its behavior in biological systems and analytical separations.

Based on data for similar sugar phosphates, the phosphate group of D-Tagatose 6-phosphate is expected to have two pKa values. For instance, the pKa values for the phosphate group of glucose-6-phosphate are approximately 0.94 and 6.11.[4] Generally, the first pKa of a phosphate monoester is around 1-2, and the second is around 6-7.[5][6][7]

Predicted pKa Values for D-Tagatose 6-phosphate:

| Dissociation | Predicted pKa |

| pKa₁ | ~1-2 |

| pKa₂ | ~6-7 |

This indicates that at physiological pH (~7.4), D-Tagatose 6-phosphate will exist predominantly as a dianion.

Chemical Stability and Reactivity

The stability of D-Tagatose 6-phosphate is a critical parameter for its handling, storage, and application in experimental settings.

pH and Temperature Stability

The stability of the parent molecule, D-tagatose, provides a good initial framework. D-tagatose is relatively stable in the pH range of 3-7.[8][9] Under alkaline conditions, side reactions are more likely to occur.[8] At elevated temperatures, D-tagatose, being a reducing sugar, can undergo Maillard reactions and caramelization.[10]

For D-Tagatose 6-phosphate, the phosphate ester linkage is generally stable under neutral and acidic conditions. However, under strongly acidic or alkaline conditions, or at high temperatures, hydrolysis of the phosphate group can occur, yielding D-tagatose and inorganic phosphate. For long-term storage, it is recommended to keep D-Tagatose 6-phosphate solutions at -20°C to minimize degradation.

Key Chemical Reactions

The primary chemical reactivity of D-Tagatose 6-phosphate revolves around the phosphate group and the keto-sugar backbone.

-

Enzymatic Reactions: D-Tagatose 6-phosphate is a substrate for several enzymes, most notably tagatose-6-phosphate kinase, which phosphorylates it to D-tagatose 1,6-bisphosphate.[1] It is also the product of the isomerization of D-galactose 6-phosphate.

-

Hydrolysis: As mentioned, the phosphate ester bond can be cleaved under harsh conditions. The rate of hydrolysis is dependent on pH and temperature.

-

Maillard Reaction: The ketone group in the open-chain form can participate in Maillard browning reactions with amino acids, especially upon heating.[10]

Spectroscopic and Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the identification and quantification of D-Tagatose 6-phosphate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, publicly available NMR spectra for D-Tagatose 6-phosphate are scarce, we can predict the key features based on its structure and data from analogous compounds.

-

¹H NMR: The proton spectrum is expected to be complex due to the presence of multiple chiral centers and the anomeric equilibrium. Signals for the protons on the sugar ring would typically appear in the 3.5-5.5 ppm range. The protons on the carbon bearing the phosphate group (C6) would show coupling to the ³¹P nucleus.

-

¹³C NMR: The carbon spectrum would show six signals for the sugar backbone. The chemical shift of C6 would be significantly influenced by the attached phosphate group and would exhibit coupling to the ³¹P nucleus.

-

³¹P NMR: This is a highly diagnostic technique for phosphorylated molecules. D-Tagatose 6-phosphate is expected to show a single resonance in the typical region for phosphate monoesters (around 0-5 ppm relative to 85% H₃PO₄). The chemical shift will be sensitive to pH due to the protonation state of the phosphate group.[11]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and for structural elucidation through fragmentation analysis.

-

Expected Molecular Ion: In negative ion mode ESI-MS, D-Tagatose 6-phosphate would be expected to show a prominent ion at m/z 259.02 [M-H]⁻.

-

Fragmentation Pattern: Tandem MS (MS/MS) of the [M-H]⁻ ion would likely involve the neutral loss of H₃PO₄ (98 Da), resulting in a fragment ion at m/z 161.04. Other characteristic fragments would arise from the cleavage of the sugar backbone. The fragmentation of sugar phosphates can be complex, but key losses often include water and parts of the carbon chain.[12]

Chromatographic Methods

High-performance liquid chromatography (HPLC) is the method of choice for the separation and quantification of D-Tagatose 6-phosphate.

-

Stationary Phase: Anion-exchange chromatography is particularly effective for separating phosphorylated compounds. Reversed-phase chromatography with an ion-pairing agent can also be employed.

-

Detection: Due to the lack of a strong chromophore, detection is typically achieved using a refractive index (RI) detector, an evaporative light scattering detector (ELSD), or by coupling the HPLC to a mass spectrometer (LC-MS).[13]

Synthesis and Purification

D-Tagatose 6-phosphate is typically prepared through enzymatic synthesis, which offers high specificity and yield.

Enzymatic Synthesis Workflow

A common route for the synthesis of D-Tagatose 6-phosphate involves the epimerization of D-fructose-6-phosphate.[3]

Caption: Purification workflow for D-Tagatose 6-phosphate.

Purification Protocol:

-

Enzyme Removal: Centrifuge the terminated reaction mixture to pellet the heat-inactivated enzyme. Filter the supernatant through a 0.22 µm filter.

-

Anion-Exchange Chromatography: Load the filtered solution onto a strong anion-exchange column (e.g., Q-Sepharose). Elute with a salt gradient (e.g., 0-1 M NaCl) to separate D-Tagatose 6-phosphate from unreacted D-fructose 6-phosphate and other components.

-

Desalting: Pool the fractions containing D-Tagatose 6-phosphate and desalt them using size-exclusion chromatography or dialysis.

-

Lyophilization: Lyophilize the desalted solution to obtain the pure D-Tagatose 6-phosphate as a solid, typically as a salt (e.g., lithium or sodium salt).

Role in Biochemical Pathways

D-Tagatose 6-phosphate is a central intermediate in the Tagatose-6-phosphate pathway for galactose metabolism, found in various microorganisms.

Caption: The Tagatose-6-Phosphate Pathway.

This pathway allows organisms to utilize galactose as a carbon and energy source by converting it into intermediates of glycolysis. The enzymes in this pathway are potential targets for antimicrobial drug development and are also utilized in biocatalysis for the production of rare sugars.

Conclusion

D-Tagatose 6-phosphate is a molecule of significant interest due to its central role in microbial metabolism and its potential applications in biocatalysis. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for any researcher or developer working with this compound. While some experimental data remains to be fully elucidated, the information presented here, based on a combination of available data and sound scientific principles, provides a robust framework for its effective use in the laboratory and in the development of new technologies.

References

- Bhattacharyya, R., & Rohrer, J. S. (2012). Appendix 2: Dissociation Constants (pKa) of Common Sugars and Alcohols.

-

IUPAC. Nomenclature of Organic Chemistry. Retrieved from [Link]

- Liu, J., et al. (2023).

- Miallau, L., et al. (2005). Chemical shift assignments and coupling constant values for tagatose, Tag-1P and Tag-6P anomers.

- Food Standards Australia New Zealand. (2003).

- Liu, J., et al. (2025).

- Gao, D., Kobayashi, T., & Adachi, S. (2015). Solubility of D-Galactose, D-Talose, and D-Tagatose in Aqueous Ethanol at Low Temperature. Food Science and Technology Research.

-

Chemistry LibreTexts. (2022, July 18). Overview of Phosphate Groups. Retrieved from [Link]

-

PubChem. D-Tagatose. National Center for Biotechnology Information. Retrieved from [Link]

-

BSH Ingredients. (2026, January 21). D-Tagatose Manufacturing Process. Retrieved from [Link]

- U.S.

- Xu, Z., et al. (2023). Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway.

- Palur, I., et al. (2025). Activating the d-Tagatose Production Capacity of Escherichia coli with Structural Insights into C4 Epimerase Specificity. Journal of Agricultural and Food Chemistry.

-

University of Sheffield. 31 Phosphorus NMR. Retrieved from [Link]

- Kunta, R., et al. (2020). High resolution and high throughput analytical methods for d-tagatose and process related impurities using capillary electrophoresis. Analytical Biochemistry.

- Nagai, A., et al. (2013). Intrinsic 31P NMR Chemical Shifts and the Basicities of Phosphate Groups in a Short-Chain Imino Polyphosphate. Bulletin of the Chemical Society of Japan.

- Gao, D., et al. (2015).

- Taylor, T. M., & Drake, M. A. (2025). Storage stability of tagatose in buffer solutions of various composition. Journal of Food Science.

-

SABIO-RK. Reaction Details. Retrieved from [Link]

- Kind, S., et al. (2016). D-Tagatose-6-phosphate-kinase-catalyzed Phosphorylation.

-

PubChem. D-tagatose 6-phosphate. National Center for Biotechnology Information. Retrieved from [Link]

- Zhang, Y-H. P. (2015). Enzymatic production of D-tagatose. U.S.

- Chen, Z., et al. (2025). Advances in Biological Production of D-Tagatose: A Comprehensive Overview.

- Wikipedia.

- Zhang, L., et al. (2025). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules.

-

University College London. Chemical shifts. Retrieved from [Link]

- Pérez-Trujillo, M., & Parella, T. (2025).

-

Oregon State University. 13C NMR Chemical Shifts. Retrieved from [Link]

- Center for In Vivo Metabolism. 13C Chemical Shift Reference.

- Reich, H. J. Tables For Organic Structure Analysis. University of Wisconsin.

-

Chemistry LibreTexts. (2024, March 19). Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

- Thermo Fisher Scientific.

Sources

- 1. Tagatose-6-phosphate kinase - Wikipedia [en.wikipedia.org]

- 2. D-tagatose 6-phosphate | C6H13O9P | CID 439396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Activating the d-Tagatose Production Capacity of Escherichia coli with Structural Insights into C4 Epimerase Specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the pKa of the phosphate group in DNA and RNA molecules? | AAT Bioquest [aatbio.com]

- 6. old.iupac.org [old.iupac.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Advances and Prospects of d-Tagatose Production Based on a Biocatalytic Isomerization Pathway | MDPI [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. fao.org [fao.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. biocat.jiangnan.edu.cn [biocat.jiangnan.edu.cn]

Biosynthesis of D-Tagatose 6-phosphate from galactose 6-phosphate.

Biosynthesis of D-Tagatose 6-Phosphate from Galactose 6-Phosphate

Executive Summary

This technical guide details the enzymatic biosynthesis of D-Tagatose 6-phosphate (Tag-6P) from D-Galactose 6-phosphate (Gal-6P) , a critical isomerization step in the D-tagatose-6-phosphate pathway found in Gram-positive bacteria such as Lactococcus lactis and Staphylococcus aureus.

Unlike the canonical Leloir pathway, which processes galactose via Galactose-1-phosphate, this pathway metabolizes galactose-6-phosphate derived from lactose phosphotransferase systems (PTS). The core transformation is catalyzed by Galactose-6-phosphate isomerase (LacAB) , a heterodimeric enzyme (EC 5.3.1.26).

Target Audience: Metabolic engineers, biochemists, and drug development researchers focusing on rare sugar intermediates and bacterial metabolism targets.

Biochemical Mechanism & Structural Biology

The conversion of Gal-6P to Tag-6P is an aldose-ketose isomerization.[1] This reaction is thermodynamically reversible but favors the aldose (Gal-6P) form under standard conditions.

-

Enzyme: Galactose-6-phosphate isomerase (LacAB).

-

Structure: The active enzyme is a heterotetramer composed of two

subunits (LacA) and two -

Mechanism: The reaction proceeds via a proton transfer mechanism involving a cis-enediol intermediate.

-

Ring Opening: His-96 (numbering based on L. rhamnosus LacA) acts as a general base to open the pyranose ring of Gal-6P.

-

Isomerization: A glutamate or aspartate residue facilitates proton transfer between C1 and C2, converting the aldehyde group of Gal-6P to the ketone group of Tag-6P.

-

Thermodynamic Constraints

The equilibrium constant (

-

High Substrate Loading: To maximize absolute product titer.

-

Equilibrium Displacement: Coupling with a downstream enzyme (e.g., Tagatose-6-phosphate kinase) or continuous separation.

Experimental Protocol: Enzymatic Biosynthesis

This protocol utilizes recombinant Lactococcus lactis LacAB expressed in E. coli.

Phase A: Enzyme Production (Heterologous Expression)

Reagents:

-

Expression Vector: pETDuet-1 (or similar dual-expression vector) containing lacA and lacB genes.

-

Host Strain: E. coli BL21(DE3).[2]

-

Inducer: IPTG.

Workflow:

-

Cloning: Clone lacA and lacB genes (e.g., from L. lactis MG1363) into the expression vector. Note: Co-expression is mandatory. Individual subunits are insoluble or inactive.

-

Inoculation: Inoculate 10 mL overnight culture into 1 L LB broth containing ampicillin (100 µg/mL).

-

Induction: Grow at 37°C to OD

= 0.6. Induce with 0.5 mM IPTG. -

Expression: Incubate at 20°C for 16–20 hours . Lower temperature is critical for proper folding of the heterotetramer.

-

Harvest: Centrifuge cells (4,000

g, 15 min). Resuspend pellet in Lysis Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl).

Phase B: Enzyme Purification